2,2,2,4'-Tetrafluoroacetophenone is a highly electrophilic, bifunctional liquid ketone characterized by the presence of both a strongly electron-withdrawing trifluoroacetyl group and a para-substituted fluorine atom. In industrial and advanced laboratory procurement, this compound is primarily selected for its dual reactivity profile: the carbonyl carbon is highly susceptible to nucleophilic addition and asymmetric reduction, while the para-fluorine is strongly activated for Nucleophilic Aromatic Substitution (SNAr). This dual functionality makes it an indispensable precursor for synthesizing chiral trifluoromethylated alcohols, complex active pharmaceutical ingredients (APIs), and highly fluorinated nanoporous organic polymers, offering a streamlined synthetic pathway that simpler acetophenone derivatives cannot provide [1].
Attempting to substitute 2,2,2,4'-Tetrafluoroacetophenone with its closest structural analogs results in severe synthetic limitations and process inefficiencies. Replacing it with 2,2,2-Trifluoroacetophenone eliminates the para-fluorine atom, completely removing the capacity for downstream SNAr diversification and forcing buyers to rely on complex, expensive transition-metal cross-coupling to functionalize the aromatic ring. Conversely, substituting with 4'-Fluoroacetophenone removes the trifluoromethyl group; this not only eliminates the critical CF3 moiety required for many target APIs but also drastically reduces the electrophilicity of the carbonyl and deactivates the para-fluorine, requiring harsh, energy-intensive conditions for any subsequent substitution reactions [1].
The presence of the strongly electron-withdrawing trifluoroacetyl group in 2,2,2,4'-Tetrafluoroacetophenone highly activates the para-fluorine for SNAr. When reacted with secondary amines under mild conditions (60 °C), 2,2,2,4'-Tetrafluoroacetophenone achieves >95% conversion to the para-amino derivative. In contrast, the less activated 4'-Fluoroacetophenone yields <20% conversion under identical conditions, requiring temperatures exceeding 120 °C and extended reaction times to achieve comparable yields [1].
| Evidence Dimension | SNAr conversion yield with secondary amines |
| Target Compound Data | >95% yield at 60 °C (2 hours) |
| Comparator Or Baseline | 4'-Fluoroacetophenone: <20% yield at 60 °C |
| Quantified Difference | Over 4.7-fold increase in yield under mild thermal conditions. |
| Conditions | Standard SNAr assay using morpholine/K2CO3 in DMF at 60 °C. |
Enables the procurement of a single precursor for generating diverse para-substituted derivatives without requiring harsh, energy-intensive reaction conditions that degrade sensitive substrates.
The combined inductive electron withdrawal from both the CF3 group and the para-fluorine renders the carbonyl carbon of 2,2,2,4'-Tetrafluoroacetophenone exceptionally electrophilic. During Ru-catalyzed asymmetric transfer hydrogenation, this compound reaches >99% conversion in approximately 2 hours. The baseline comparator, 2,2,2-Trifluoroacetophenone, requires 4 to 6 hours to reach equivalent conversion levels under the same catalyst loading, demonstrating significantly slower reaction kinetics [1].
| Evidence Dimension | Time to >99% conversion in transfer hydrogenation |
| Target Compound Data | ~2 hours |
| Comparator Or Baseline | 2,2,2-Trifluoroacetophenone: 4-6 hours |
| Quantified Difference | 50-66% reduction in reactor time. |
| Conditions | Ru-TsDPEN catalyzed transfer hydrogenation in formic acid/triethylamine. |
Accelerates throughput and reduces reactor dwell time in the industrial synthesis of chiral trifluoromethylated pharmaceutical intermediates.
For advanced synthetic workflows utilizing single-electron transfer (SET), the reduction potential of the starting material dictates catalyst selection. 2,2,2,4'-Tetrafluoroacetophenone exhibits a more favorable reduction potential (E_red ≈ -1.45 V vs SCE) compared to 2,2,2-Trifluoroacetophenone (E_red ≈ -1.60 V vs SCE). This anodic shift allows for the generation of ketyl radicals using milder, more cost-effective photoredox catalysts [1].
| Evidence Dimension | Cathodic reduction potential (E_red) |
| Target Compound Data | -1.45 V vs SCE |
| Comparator Or Baseline | 2,2,2-Trifluoroacetophenone: -1.60 V vs SCE |
| Quantified Difference | Positive shift of 150 mV. |
| Conditions | Cyclic voltammetry in acetonitrile with tetrabutylammonium hexafluorophosphate. |
Allows buyers to utilize milder, less expensive photoredox catalysts, expanding the operational window for complex late-stage functionalization and preventing over-reduction.
In bulk procurement and handling, the volatility of liquid fluorinated building blocks impacts mass balance and safety. 2,2,2,4'-Tetrafluoroacetophenone has a boiling point of 66-67 °C at 34 mmHg, whereas 2,2,2-Trifluoroacetophenone boils at approximately 54 °C at 34 mmHg. This higher boiling point reduces vapor pressure at ambient conditions, minimizing evaporative losses during large-scale liquid transfers and vacuum distillations.
| Evidence Dimension | Boiling point under reduced pressure |
| Target Compound Data | 66-67 °C at 34 mmHg |
| Comparator Or Baseline | 2,2,2-Trifluoroacetophenone: ~54 °C at 34 mmHg |
| Quantified Difference | 12-13 °C increase in boiling point at equivalent pressure. |
| Conditions | Standard laboratory vacuum distillation conditions (34 mmHg). |
Provides a wider thermal safety margin and improves mass balance retention during large-scale industrial liquid handling.
Leveraging its highly electrophilic carbonyl and accelerated reduction kinetics, this compound is the optimal precursor for the industrial-scale asymmetric hydrogenation into 1-(4-fluorophenyl)-2,2,2-trifluoroethanol. This intermediate is a critical building block for various central nervous system (CNS) active pharmaceutical ingredients, where reducing reactor dwell time directly impacts cost-efficiency [1].
Because the para-fluorine is strongly activated by the trifluoroacetyl group, medicinal chemistry procurement teams select this compound to rapidly generate libraries of para-amino or para-ether substituted trifluoroacetylarenes. This avoids the need for expensive palladium or nickel catalysts, allowing for library synthesis under mild, benchtop conditions [2].
In advanced materials science, 2,2,2,4'-Tetrafluoroacetophenone is procured as a rigid, highly fluorinated monomer for the synthesis of carbazole-based nanoporous organic polymers (e.g., CNOPs). The specific electronic penalties and structural degradation profiles introduced by this tetrafluorinated core significantly enhance the material's capacity for specialized gas separation, such as C2H2/CO2 selectivity [3].
Due to its favorable cathodic reduction potential compared to unfluorinated or mono-fluorinated analogs, this compound is highly suitable for photoredox-catalyzed pinacol coupling or cross-electrophile coupling. It allows process chemists to utilize milder visible-light catalysts, preventing the degradation of complex, multi-functionalized substrates during late-stage synthesis [4].
Flammable;Irritant